Cas no 936-52-7 (1-Morpholinocyclopentene)

1-Morpholinocyclopentene structure
1-Morpholinocyclopentene structure
商品名:1-Morpholinocyclopentene
CAS番号:936-52-7
MF:C9H15NO
メガワット:153.221502542496
MDL:MFCD00006162
CID:40339
PubChem ID:87566074

1-Morpholinocyclopentene 化学的及び物理的性質

名前と識別子

    • N-(1-Cyclopenten-1-yl)morpholine
    • 1-(4-Morpholino)cyclopentene
    • 4-(Cyclopenten-1-yl)morpholine
    • 1-Morpholino-1-cyclopentene
    • 1-Morpholinocyclopentene
    • 1-(Morpholin-4yl)-Cyclopent-1-ene
    • 1-(N-MORPHOLINO)CYCLOPENTENE
    • 1-(N-morpholinyl)-cyclopentene
    • 1-MORPHOLINO-1-CYCLO-PENTENE
    • 1-MORPHOLINO-CYCLOPENTENE
    • 1-Morpholinylcyclopentene
    • 4-(1-cyclopenten-1-yl)morpholine
    • 4-(1-Cyclopentenyl)morpholine
    • 4-cyclopentenylMorpholine
    • N-(1-Cyclopentenyl)morpholine
    • N-(cyclopenten-1-yl)morpholine
    • N-(Cyclopnten-1-yl)morpholine
    • 4-(1-Cyclopenten-1-yl)morpholine (ACI)
    • 1-(4-Morpholino)-1-cyclopentene
    • 1-(Morpholin-4-yl)cyclopentene
    • Cyclopentanone morpholine enamine
    • NSC 86131
    • DTXSID0061323
    • Morpholine, 4-(1-cyclopenten-1-yl)-
    • 936-52-7
    • SCHEMBL497792
    • DB-057417
    • (1-Morpholinocyclopentene)
    • N-cyclopentenyl morpholine
    • EINECS 213-316-0
    • SY049538
    • 1-Morpholinocyclopentene, 96%
    • UNII-E6BPH60G2P
    • NSC-86131
    • CCG-40527
    • 4-cyclopent-1-en-1-ylmorpholine
    • CS-0182151
    • N-(1-Cyclopentene-1-yl)morpholine
    • MFCD00006162
    • NS00039578
    • N-(Cyclopent-1-en-1-yl)morpholine
    • WLN: T6N DOTJ A- AL5UTJ
    • E6BPH60G2P
    • DTXCID2048876
    • AKOS009031099
    • A10424
    • morpholinocyclopentene
    • NSC86131
    • N-(1-Cyclopenten-1-yl)-morpholine
    • 4-(cyclopent-1-en-1-yl)morpholine
    • MDL: MFCD00006162
    • インチ: 1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2
    • InChIKey: VAPOFMGACKUWCI-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C2CCCC=2)CC1
    • BRN: 117154

計算された属性

  • せいみつぶんしりょう: 153.11500
  • どういたいしつりょう: 153.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 12.5A^2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.957 g/mL at 25 °C(lit.)
  • ふってん: 254°C(lit.)
  • フラッシュポイント: 華氏温度:140°f
    摂氏度:60°c
  • 屈折率: n20/D 1.512(lit.)
  • PSA: 12.47000
  • LogP: 1.32430
  • ようかいせい: 未確定

1-Morpholinocyclopentene セキュリティ情報

1-Morpholinocyclopentene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Morpholinocyclopentene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D769557-100g
N-(1-Cyclopenten-1-yl)morpholine
936-52-7 96%
100g
$480 2023-05-17
Enamine
EN300-20952-2.5g
4-(cyclopent-1-en-1-yl)morpholine
936-52-7
2.5g
$149.0 2023-09-16
A2B Chem LLC
AB76319-100g
4-(Cyclopent-1-en-1-yl)morpholine
936-52-7 97%
100g
$532.00 2024-07-18
A2B Chem LLC
AB76319-500g
4-(Cyclopent-1-en-1-yl)morpholine
936-52-7 97%
500g
$1054.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8271-1g
4-(cyclopenten-1-yl)morpholine
936-52-7 95%
1g
¥144.0 2024-04-15
A2B Chem LLC
AB76319-5g
4-(Cyclopent-1-en-1-yl)morpholine
936-52-7 95%
5g
$54.00 2024-07-18
eNovation Chemicals LLC
D769557-1g
N-(1-Cyclopenten-1-yl)morpholine
936-52-7 96%
1g
$65 2024-06-07
eNovation Chemicals LLC
D769557-15g
N-(1-Cyclopenten-1-yl)morpholine
936-52-7 96%
15g
$120 2025-02-27
abcr
AB177220-25ml
1-(4-Morpholino)cyclopentene, 96%; .
936-52-7 96%
25ml
€229.40 2025-02-19
eNovation Chemicals LLC
D769557-5g
N-(1-Cyclopenten-1-yl)morpholine
936-52-7 96%
5g
$75 2025-02-27

1-Morpholinocyclopentene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Toluene ;  4 h, reflux
リファレンス
Direct Regio- and Diastereoselective Diphosphonylation of Cyclic Enamines: One-Pot Synthesis of α,α'-Bis(diphenylphosphoryl)- and α,α'-Bis(diphenylphosphorothioyl)cycloalkanones
Jebli, Nejib; Debrouwer, Wouter; Berton, Jan K. E. T.; Van Hecke, Kristof; Stevens, Christian V.; et al, Synlett, 2017, 28(10), 1160-1164

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
リファレンス
Synthesis of (2E)-2-[[4-(cyclopentyloxy)-3-methoxyphenyl]methylene]-5-[(phenylamino)methyl]cyclopentanone derivatives and determination of their activity as anticancer agents
Ma, Yuzhuo; Yin, Lina; Liu, Yingxiang; Mei, Wenjie; Ji, Zhizhong, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 144-149

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Benzene ;  reflux
リファレンス
Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives
Saiser, Stefan; Smidt, Sebastian P.; Pfaltz, Andreas, Angewandte Chemie, 2006, 45(31), 5194-5197

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Methyl iodide
リファレンス
Preparation of enamines from carbonyl compounds and secondary amines
, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
リファレンス
Synthesis method of Ramipril key intermediate from serine
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Envirocat EPZG
リファレンス
Microwave-assisted facile synthesis of imines and enamines using envirocat EPZG as a catalyst
Varma, Rajender S.; Dahiya, Rajender, Synlett, 1997, (11), 1245-1246

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
リファレンス
Preparation of benzylidenecyclopentanone derivatives as antitumor agents
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  12 h, 115 °C
リファレンス
A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Vinyl Bromides and Chlorides
Reddy, Chinta Reddy Venkat; Urgaonkar, Sameer; Verkade, John G., Organic Letters, 2005, 7(20), 4427-4430

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Benzene ;  15 h, reflux
リファレンス
Altering the Allowed/Forbidden Gap in Cyclobutene Electrocyclic Reactions: Experimental and Theoretical Evaluations of the Effect of Planarity Constraints
Lee, Patrick S.; Sakai, Shogo; Hoerstermann, Peter; Roth, Wolfgang R.; Kallel, E. Adam; et al, Journal of the American Chemical Society, 2003, 125(19), 5839-5848

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Methyl iodide
リファレンス
Preparation of Enamines by the Reaction of Ketones and Secondary Amines with Silylating Agents
Yamamoto, Yasushi; Matui, Chinami, Journal of Organic Chemistry, 1998, 63(2), 377-378

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Syntheses with enamines. IV. Acylation of 1-morpholino-1-cyclopentane
Hunig, Siegfried; Lendle, Wilhelm, Chemische Berichte, 1960, 93, 909-13

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  60 °C; 60 °C → 80 °C; 0.5 h, 80 °C
リファレンス
Method for preparing 3-cycloalkylpropionic acid
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt → 110 °C; 8 h, 110 °C
リファレンス
Method for synthesizing Loxoprofen sodium
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  5 h, 70 °C
リファレンス
Method for preparing intermediate of Triticonazole
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… Solvents: Toluene ;  20 h, 80 °C; 80 °C → rt
リファレンス
(t-Bu)2PN:P(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C-N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature
Reddy, Ch. Venkat; Kingston, Jesudoss V.; Verkade, John G., Journal of Organic Chemistry, 2008, 73(8), 3047-3062

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  6 h, 90 - 100 °C; 1 h, 90 - 100 °C
リファレンス
β-(Aminomethyl)cyclopentanol derivatives and their preparation, pharmaceutical compositions and use in the treatment of inflammation
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ;  rt → 80 °C; 80 °C
リファレンス
Process for synthesizing Ramipril intermediate
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  25 min, 0.065 MPa, 60 °C; 0.5 h, 80 °C
リファレンス
Synthesis process of 3-cycloalkylpropionic acid
Song, Guoqiang; Wang, Yanchen; Lu, Wang; Feng, Xiaoqing; Hu, Chunqing, Jingxi Huagong, 2012, 29(4), 406-409

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Toluene ;  1.33 h, 60 °C
リファレンス
Efficient synthesis of cyclic enamines from morpholine and cycloalkanones catalyzed by zeolite H-Y
Hachemi, Yasmine Rahma; Bouchiba, Nabila; Hamadouche, Mohammed, Heterocyclic Letters, 2021, 11(2), 145-156

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Toluene ;  5 h, rt
リファレンス
Synthesis of enamines using easily prepared silica gel supported sulfuric acid catalyst
Bigdeli, Mohammad Ali; Alavi Nikje, Mir Mohammad; Gorji, Banafshe; Moghimi, Aboulghasem, Journal of Chemical Research, 2005, (12), 800-801

1-Morpholinocyclopentene Raw materials

1-Morpholinocyclopentene Preparation Products

1-Morpholinocyclopentene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:936-52-7)1-Morpholinocyclopentene
A1207508
清らかである:99%/99%
はかる:25g/5g
価格 ($):516.0/177.0